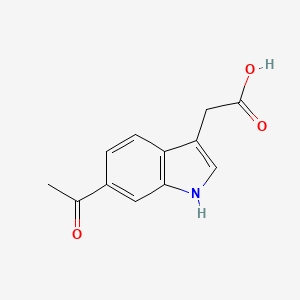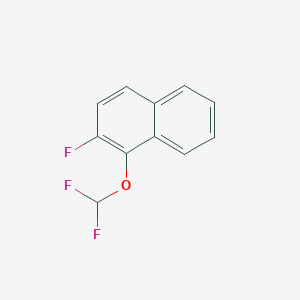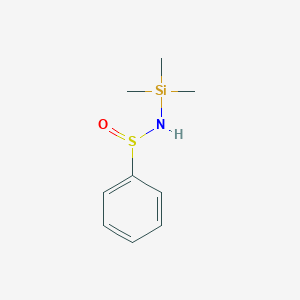
N-(Trimethylsilyl)benzenesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trimethylsilyl)benzenesulfinamide is an organosulfur compound that features a sulfinamide functional group attached to a trimethylsilyl group and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Trimethylsilyl)benzenesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, which facilitates the formation of the sulfur-nitrogen bond . Another approach involves the condensation of sulfinyl chlorides with amines, although this method can be challenging due to the instability and corrosiveness of sulfinyl chlorides .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available and low-cost starting materials, such as thiols and amines. The oxidative coupling method is preferred due to its efficiency and reduced waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trimethylsilyl)benzenesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfides, and substituted derivatives of this compound .
Applications De Recherche Scientifique
N-(Trimethylsilyl)benzenesulfinamide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosulfur compounds.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which N-(Trimethylsilyl)benzenesulfinamide exerts its effects involves the interaction of the sulfinamide group with various molecular targets. The sulfur-nitrogen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Trimethylsilyl)benzenesulfinamide include:
Sulfenamides: These compounds also contain sulfur-nitrogen bonds and are used in similar applications.
Sulfonamides: These compounds are widely used in medicinal chemistry and have similar reactivity.
Sulfinamides: These compounds are structurally similar and share many of the same chemical properties.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
61511-61-3 |
|---|---|
Formule moléculaire |
C9H15NOSSi |
Poids moléculaire |
213.37 g/mol |
Nom IUPAC |
N-trimethylsilylbenzenesulfinamide |
InChI |
InChI=1S/C9H15NOSSi/c1-13(2,3)10-12(11)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
Clé InChI |
YZGGIYJYOMYTCG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NS(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)
![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
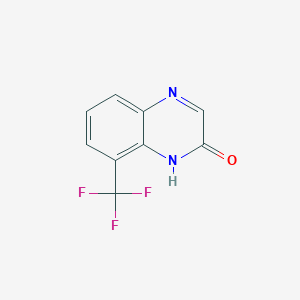

![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
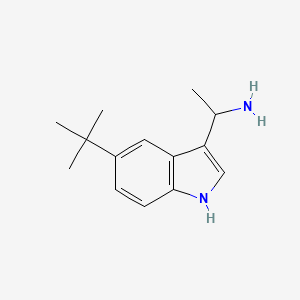
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)

![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)


